1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol
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Overview
Description
1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol is a chemical compound that features a benzofuran ring fused with an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Azetidine Ring Formation: The azetidine ring is formed by the cyclization of β-amino alcohols.
Coupling of Benzofuran and Azetidine Rings: The final step involves coupling the benzofuran and azetidine rings through a suitable linker, such as a methylene group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-one: Similar structure but with a ketone group.
1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-ol is unique due to its specific combination of benzofuran and azetidine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-7-13(8-11)6-9-1-2-12-10(5-9)3-4-15-12/h1-2,5,11,14H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNRMHQIGPWYIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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